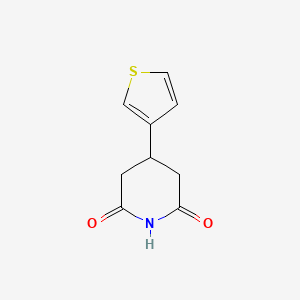

4-(3-Thienyl)piperidine-2,6-dione

Vue d'ensemble

Description

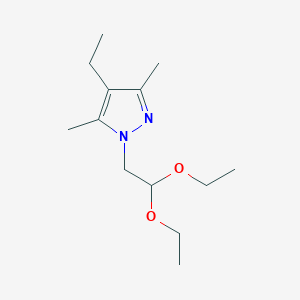

4-(3-Thienyl)piperidine-2,6-dione is a compound with the molecular formula C9H9NO2S . It is a derivative of piperidine-2,6-dione, a heterocyclic scaffold frequently found in numerous drugs . This compound is particularly important in the design of PROTAC drugs .

Synthesis Analysis

Piperidine-2,6-diones, including 4-(3-Thienyl)piperidine-2,6-dione, are important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The combination of these structures forms the basis of 4-(3-Thienyl)piperidine-2,6-dione.Chemical Reactions Analysis

The synthesis of piperidine derivatives involves various reactions such as hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . Thiophene-based analogs also have a variety of synthesis strategies, including condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Applications De Recherche Scientifique

Drug Design and Pharmaceutical Applications

4-(3-Thienyl)piperidine-2,6-dione: is a piperidine derivative, a class of compounds that are significant in the pharmaceutical industry. Piperidine structures are found in more than twenty classes of pharmaceuticals . The presence of the thiophene and piperidine-2,6-dione moieties can be particularly useful in designing drugs with specific pharmacological targets due to their potential interaction with biological systems.

Synthesis of Biologically Active Piperidines

The synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, is an important area of research . “4-(3-Thienyl)piperidine-2,6-dione” can serve as a precursor or intermediate in the synthesis of these biologically active compounds.

Treatment of Sickle Cell Disease and β-Thalassemia

Novel substituted piperidine-2,6-dione derivatives have been explored for the treatment of sickle cell disease and β-thalassemia . These conditions affect red blood cells and can lead to severe complications. The derivatives of piperidine-2,6-dione are being studied for their ability to induce fetal hemoglobin and potentially ameliorate symptoms of these diseases.

Development of PROTACs

Proteolysis targeting chimeras (PROTACs) are a new class of drugs that target proteins for degradation. Piperidine-2,6-diones are core backbones of the CRBN ligand in the design of PROTAC drugs . “4-(3-Thienyl)piperidine-2,6-dione” could be used as a building block in the development of these therapeutic agents.

Organic Semiconductors and OLEDs

Thiophene derivatives, like “4-(3-Thienyl)piperidine-2,6-dione”, play a prominent role in the advancement of organic semiconductors . They are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), which are crucial components in modern electronic devices.

Corrosion Inhibitors

In industrial chemistry, thiophene-mediated molecules are utilized as corrosion inhibitors . The thiophene component of “4-(3-Thienyl)piperidine-2,6-dione” could contribute to the development of new materials that prevent corrosion in various applications.

Orientations Futures

The future directions for 4-(3-Thienyl)piperidine-2,6-dione and similar compounds could involve their use in reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels, which are useful for the treatment of sickle cell disease and β-thalassemia .

Mécanisme D'action

Target of Action

4-(3-Thienyl)piperidine-2,6-dione is a privileged heterocyclic scaffold that is frequently found in numerous drugs . It is the core backbone of the cereblon (CRBN) ligand in the design of Proteolysis Targeting Chimeras (PROTAC) drugs .

Mode of Action

The mode of action of 4-(3-Thienyl)piperidine-2,6-dione involves its interaction with its primary target, the CRBN ligand. This interaction is crucial in the design of PROTAC drugs . PROTACs are a class of drugs that work by tagging disease-causing proteins for degradation .

Biochemical Pathways

The biochemical pathways affected by 4-(3-Thienyl)piperidine-2,6-dione are related to its role as a CRBN ligand in PROTAC drugs . By interacting with the CRBN ligand, 4-(3-Thienyl)piperidine-2,6-dione can influence the degradation of specific proteins, affecting various downstream effects .

Result of Action

The molecular and cellular effects of 4-(3-Thienyl)piperidine-2,6-dione’s action are related to its role in PROTAC drugs. By tagging specific proteins for degradation, it can influence cellular processes and potentially treat diseases .

Propriétés

IUPAC Name |

4-thiophen-3-ylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c11-8-3-7(4-9(12)10-8)6-1-2-13-5-6/h1-2,5,7H,3-4H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGQSRHPTUWHNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Thienyl)piperidine-2,6-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine](/img/structure/B1454344.png)

![4-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1454349.png)

![4-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454362.png)